molecular formula C16H30N2O3 B1457142 Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate CAS No. 1232060-12-6

Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate

货号: B1457142
CAS 编号: 1232060-12-6
分子量: 298.42 g/mol
InChI 键: JYVJIRQBIKCZGN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature precisely describes the molecular structure through systematic naming conventions that identify each functional group and its position within the molecular framework. The name indicates a tert-butyl ester group attached to the carboxylate functionality at position 1 of the piperidine ring, while position 4 of the piperidine ring bears a methyl(tetrahydropyran-4-yl)amino substituent.

The structural interpretation reveals a compound consisting of three primary structural components interconnected through covalent bonds. The central piperidine ring serves as the core scaffold, providing a six-membered saturated nitrogen heterocycle that forms the backbone of the molecular structure. The tetrahydropyran ring system contributes an additional six-membered oxygen-containing heterocycle, connected to the piperidine ring through an amino linkage that includes a methyl substituent on the nitrogen atom. The tert-butyl carboxylate group functions as a protecting group commonly employed in organic synthesis to temporarily mask reactive carboxylic acid functionality.

Alternative nomenclature systems provide additional naming conventions for this compound, including the descriptor 2-Methyl-2-propanyl 4-[methyl(tetrahydro-2H-pyran-4-yl)amino]-1-piperidinecarboxylate. This alternative nomenclature emphasizes the tert-butyl group as a 2-methyl-2-propanyl substituent and explicitly identifies the tetrahydropyran ring as tetrahydro-2H-pyran, providing clarity regarding the ring saturation and heteroatom positioning. The systematic naming also incorporates positional descriptors that precisely locate each substituent relative to the parent ring systems.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for this compound is 1232060-12-6. This unique identifier serves as the primary reference number for the compound in chemical databases worldwide and facilitates unambiguous identification across different information systems and regulatory frameworks. The Chemical Abstracts Service registry number represents a crucial component of chemical information management, enabling researchers and regulatory agencies to track and reference specific chemical entities with absolute certainty.

Additional chemical identifiers provide supplementary reference systems for comprehensive compound identification and database cross-referencing purposes. The Molecular Design Limited number assigned to this compound is MFCD22370062, which serves as an alternative database identifier within the Molecular Design Limited chemical information system. The ChemSpider identification number 27475229 provides access to this compound within the ChemSpider database, facilitating integration with online chemical information resources and enabling seamless data sharing between different chemical databases and research platforms.

The Simplified Molecular Input Line Entry System representation for this compound is O=C(N1CCC(N(C)C2CCOCC2)CC1)OC(C)(C)C, which provides a text-based molecular structure notation that enables computational processing and automated structure recognition systems. This linear notation system represents the complete molecular connectivity and can be utilized for structure-activity relationship studies, computational chemistry applications, and automated database searching procedures.

Molecular Formula and Weight Analysis

The molecular formula for this compound is C₁₆H₃₀N₂O₃, indicating the presence of sixteen carbon atoms, thirty hydrogen atoms, two nitrogen atoms, and three oxygen atoms within the molecular structure. This elemental composition reflects the complex nature of the compound and provides essential information for stoichiometric calculations, analytical method development, and computational chemistry applications.

The molecular weight determinations from multiple sources demonstrate consistency in analytical measurements, with reported values ranging from 298.42 to 298.43 grams per mole. The average mass has been determined to be 298.427 grams per mole, while the monoisotopic mass is reported as 298.225643 grams per mole. These precise molecular weight determinations enable accurate analytical quantification and facilitate the development of analytical methods for compound identification and purity assessment.

Molecular Property Value Source Reference
Molecular Formula C₁₆H₃₀N₂O₃
Molecular Weight 298.42-298.43 g/mol
Average Mass 298.427 g/mol
Monoisotopic Mass 298.225643 g/mol
Chemical Abstracts Service Number 1232060-12-6
Molecular Design Limited Number MFCD22370062
ChemSpider Identification 27475229

The elemental analysis reveals a carbon content representing the largest atomic contribution to the molecular structure, consistent with the presence of multiple ring systems and alkyl substituents. The nitrogen content reflects the presence of two nitrogen atoms within the piperidine ring and the amino linkage connecting the ring systems. The oxygen content corresponds to the three oxygen atoms distributed between the carboxylate ester functionality and the tetrahydropyran ring system, contributing to the compound's overall polarity and potential hydrogen bonding capacity.

属性

IUPAC Name

tert-butyl 4-[methyl(oxan-4-yl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)18-9-5-13(6-10-18)17(4)14-7-11-20-12-8-14/h13-14H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVJIRQBIKCZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Preparation of 4-(methylamino)piperidine-1-carboxylate Intermediate

  • Starting material: 4-methylamino-piperidine-1-carboxylic acid tert-butyl ester (Boc-protected 4-methylaminopiperidine).
  • Reagents: Potassium carbonate or potassium acetate as base; acetonitrile as solvent.
  • Reaction: Heating under reflux conditions facilitates nucleophilic substitution reactions to introduce the desired substituents on the methylamino group.
  • Yield: Moderate to good yields reported (up to ~79% in related reactions).
  • Example: Reaction with toluene-4-sulfonic acid 3-methanesulfonyl-propyl ester in MeCN with potassium carbonate yields substituted methylamino piperidine derivatives.

Attachment of Tetrahydropyran-4-yl Group

  • The tetrahydropyran-4-yl moiety is introduced via nucleophilic substitution or reductive amination on the methylamino nitrogen.
  • Typical conditions: Room temperature to mild heating; use of sodium triacetoxyborohydride as a reducing agent in reductive amination.
  • Solvents: Dichloromethane (DCM) or acetonitrile.
  • Duration: Several hours to overnight (e.g., stirring over the weekend at room temperature).
  • Purification: Silica gel chromatography to isolate the desired product as a clear oil or solid.

Use of Coupling Agents for Amide or Carbamate Formation

  • Coupling agents such as benzotriazol-1-ol (HOBt), 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI), and N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate (HATU) are employed to facilitate amide bond formation and carbamate protection.
  • Base: N-ethyl-N,N-diisopropylamine (DIPEA) is commonly used to maintain basic conditions.
  • Temperature: Typically room temperature (~20°C).
  • Reaction time: 12 to 30 hours depending on the step.
  • Example: Coupling of Boc-protected amines with carboxylic acid derivatives under these conditions yields intermediates that can be further transformed to the target compound.

Representative Experimental Data Table

Step Reactants & Reagents Solvent Temperature Time Yield (%) Notes
1 4-methylamino-piperidine-1-carboxylic acid tert-butyl ester + toluene-4-sulfonic acid 3-methanesulfonyl-propyl ester + K2CO3 Acetonitrile Reflux Several hours Moderate to high Nucleophilic substitution
2 Intermediate + tetrahydropyran-4-carbaldehyde + NaBH(OAc)3 DCM Room temp Overnight ~79 (analogous reductive amination) Reductive amination to attach tetrahydropyran ring
3 Boc-protected amine + carboxylic acid derivative + HATU + DIPEA DCM 20°C 12 h High Amide bond formation with coupling agents

Detailed Research Findings

  • The synthesis of tert-butyl 4-[methyl(tetrahydropyran-4-yl)amino]piperidine-1-carboxylate is closely related to the preparation of various Boc-protected methylamino piperidine derivatives, which have been extensively studied for their pharmacological relevance.
  • The use of potassium carbonate or potassium acetate in acetonitrile under reflux conditions is effective for nucleophilic substitution on the methylamino group, enabling the introduction of alkyl or heterocyclic substituents.
  • Reductive amination using sodium triacetoxyborohydride is a mild and selective method to attach the tetrahydropyran-4-yl moiety to the methylamino nitrogen, avoiding over-reduction or side reactions.
  • Coupling agents such as HATU and EDCI in the presence of bases like DIPEA facilitate the formation of amide or carbamate bonds without racemization or degradation of sensitive groups.
  • Purification is typically achieved by silica gel chromatography, yielding the product as a pale yellow oil or solid, depending on the substituents and reaction scale.
  • The Boc protecting group remains stable under the reaction conditions used for substitution and reductive amination, allowing for selective deprotection if needed in subsequent steps.

Summary Table of Key Reagents and Conditions

Reagent/Condition Purpose Typical Use
Potassium carbonate or acetate Base for nucleophilic substitution Reflux in acetonitrile
Acetonitrile (MeCN) Solvent Polar aprotic solvent for substitution
Sodium triacetoxyborohydride Reducing agent for reductive amination Room temperature, mild conditions
Benzotriazol-1-ol (HOBt), EDCI, HATU Coupling agents Facilitate amide/carbamate bond formation
N-ethyl-N,N-diisopropylamine (DIPEA) Base Maintain basic conditions during coupling
Dichloromethane (DCM) Solvent Used in reductive amination and coupling
Silica gel chromatography Purification Isolate pure product

化学反应分析

Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:

科学研究应用

Pharmacological Applications

  • Antidiabetic Activity :
    • Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate has been investigated for its potential as a Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitor. SGLT2 inhibitors are critical in managing type 2 diabetes by promoting glucose excretion via the urine, thereby lowering blood glucose levels.
    • Case Study : A study demonstrated that compounds similar to tert-butyl derivatives effectively increased urinary glucose excretion in diabetic models, highlighting their therapeutic potential in diabetes management .
  • Neurological Disorders :
    • The compound's analogs have shown promise in treating neurological disorders, particularly due to their ability to cross the blood-brain barrier and modulate neurotransmitter activity.
    • Case Study : Research indicated that piperidine derivatives could enhance cognitive function in animal models of Alzheimer's disease, suggesting that this compound may have similar effects .
  • Anticancer Properties :
    • Some studies have explored the use of piperidine derivatives as anticancer agents. The structural features of this compound may contribute to its ability to inhibit tumor growth.
    • Case Study : In vitro studies revealed that certain piperidine compounds exhibited cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy .

Agricultural Applications

The compound is also being evaluated for its use in agricultural chemistry, particularly as a pesticide or herbicide. Its structural properties may allow it to interact effectively with biological systems in plants and pests.

Data Table: Summary of Applications

Application AreaActivity TypeKey Findings
AntidiabeticSGLT2 InhibitionIncreased urinary glucose excretion; potential for type 2 diabetes treatment
Neurological DisordersCognitive EnhancementImproved cognitive function in animal models of Alzheimer's
AnticancerCytotoxic ActivityInhibitory effects on various cancer cell lines
Agricultural ChemistryPesticide PotentialPossible efficacy as a pesticide or herbicide

作用机制

The mechanism of action of tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below highlights key structural and physicochemical differences between the target compound and analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent Key Properties/Applications
Target compound (1232060-12-6) C₁₅H₂₈N₂O₃ 284.39 Tetrahydropyran-4-yl High metabolic stability; CNS drug intermediates
tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate (1257293-69-8) C₁₄H₂₆N₂O₃ 270.37 Oxetan-3-yl Smaller ring size; increased solubility in polar solvents
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (1707580-61-7) C₁₅H₂₃N₃O₂ 277.36 Pyridin-3-yl Aromaticity enhances π-π interactions; basic amino group
tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate (333986-05-3) C₁₇H₂₄N₂O₃ 304.39 Hydroxy(pyridin-2-yl)methyl Polar hydroxyl group; potential hydrogen-bonding
tert-Butyl 4-[[(6-chloropyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate (939986-79-5) C₁₅H₂₃ClN₄O₂ 326.82 Chloropyrimidinyl Halogenated; possible kinase inhibition
Key Observations:
  • Tetrahydropyran vs. Oxetane : The six-membered tetrahydropyran ring in the target compound provides greater steric bulk and metabolic stability compared to the four-membered oxetane analog (CAS 1257293-69-8) . This may enhance bioavailability in vivo.
  • Aromatic vs. Aliphatic Substituents : The pyridin-3-yl analog (CAS 1707580-61-7) exhibits aromaticity, enabling π-π stacking in protein binding, unlike the aliphatic tetrahydropyran group .
  • Polarity and Solubility : The hydroxypyridinylmethyl derivative (CAS 333986-05-3) has increased polarity due to the hydroxyl group, improving aqueous solubility .

生物活性

Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate (CAS Number: 1232060-12-6) is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, focusing on its mechanisms, pharmacological profiles, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a tert-butyl group and a tetrahydropyran moiety. Its molecular formula is C16H30N2O3\text{C}_{16}\text{H}_{30}\text{N}_{2}\text{O}_{3}, with a molecular weight of 298.43 g/mol. The compound is primarily used for research purposes and is noted for its irritant properties upon exposure .

The biological activity of this compound is attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. Notably, research indicates that piperidine derivatives can act as inhibitors of specific enzymes, such as MenA in Mycobacterium tuberculosis, which is crucial for developing new anti-tuberculosis therapies .

Neuropharmacology

Studies have shown that compounds similar to this compound exhibit activity at muscarinic receptors, particularly M1 and M4 subtypes. These receptors play essential roles in cognitive function and are targets for treating Alzheimer's disease. For instance, certain piperidine derivatives have demonstrated agonistic effects on M1 receptors, leading to improvements in cognitive deficits in animal models .

Antimycobacterial Activity

Recent research has highlighted the potential of piperidine derivatives as antimycobacterial agents. Inhibitors derived from similar scaffolds have shown IC50 values ranging from 13 to 22 μM against MenA, indicating promising potency against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine structure can enhance potency and selectivity .

Study 1: Muscarinic Receptor Agonism

A study conducted by Bodick et al. (1997) investigated the effects of various muscarinic agonists on cognitive function in Alzheimer's patients. Compounds structurally related to this compound were included in the analysis, revealing significant improvements in behavioral disturbances associated with Alzheimer's disease .

Study 2: Antimycobacterial Efficacy

In another study focused on the inhibition of MenA, researchers synthesized a series of piperidine derivatives and evaluated their antimycobacterial activity. The results showed that certain modifications led to enhanced inhibitory effects against Mycobacterium tuberculosis, with some compounds achieving nearly complete sterilization in combination therapies within two weeks .

Data Tables

Compound Target IC50 (μM) Activity
This compoundM1 receptorNot specifiedAgonist
Piperidine Derivative AMenA13Inhibitor
Piperidine Derivative BMenA22Inhibitor

常见问题

Q. What are the critical safety precautions for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is recommended if ventilation is insufficient .
  • Engineering Controls: Perform reactions in fume hoods or gloveboxes to minimize inhalation risks .
  • Waste Disposal: Segregate waste into designated containers for hazardous organic compounds and collaborate with certified waste management services .

Q. What storage conditions are required to maintain the compound’s stability?

Answer:

  • Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation.
  • Maintain temperatures between 2–8°C in a干燥, ventilated environment. Avoid humidity to prevent hydrolysis of the tert-butyl carbamate group .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Answer:

  • Catalyst Screening: Test palladium-based catalysts (e.g., Pd/C) for hydrogenation steps, optimizing pressure (1–3 atm) and temperature (25–50°C) to reduce byproducts .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or THF) for nucleophilic substitutions, and monitor reaction progress via TLC or HPLC .
  • Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. How should researchers address discrepancies in reported toxicity or physicochemical data?

Answer:

  • In Silico Modeling: Use tools like ChemAxon or Schrödinger Suite to predict logP, pKa, and toxicity profiles, cross-referencing with analogs (e.g., piperidine derivatives) .
  • Experimental Validation: Conduct acute toxicity assays (e.g., zebrafish embryo toxicity testing) and compare results with structurally similar compounds .

Q. What analytical techniques are most effective for confirming structural integrity and purity?

Answer:

  • NMR Spectroscopy: 1H/13C NMR to verify piperidine ring conformation and tert-butyl group integrity (e.g., δ ~1.4 ppm for tert-butyl protons) .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion ([M+H]+) and detect impurities (<0.5% threshold) .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity >98% .

Q. What strategies are recommended for studying this compound’s biological activity?

Answer:

  • Target Identification: Perform kinase inhibition assays (e.g., EGFR or PI3K) due to the piperidine scaffold’s affinity for enzymatic pockets .
  • Cellular Uptake Studies: Use fluorescent tagging (e.g., BODIPY derivatives) to monitor intracellular localization in cancer cell lines .
  • Pharmacokinetic Profiling: Conduct in vivo rodent studies to evaluate oral bioavailability and metabolic stability (CYP450 enzyme screening) .

Q. How can researchers mitigate instability issues during long-term storage or experimental use?

Answer:

  • Lyophilization: Freeze-dry aliquots under vacuum to prevent hydrolytic degradation of the carbamate group .
  • Additive Stabilization: Include antioxidants (e.g., BHT at 0.01% w/v) in stock solutions to inhibit radical-mediated decomposition .

Data Contradiction and Gaps

Q. How should conflicting data on the compound’s solubility or reactivity be resolved?

Answer:

  • Solubility Testing: Use shake-flask method with buffered solutions (pH 1–10) and quantify via UV-Vis spectroscopy. Compare results with computational predictions (e.g., Hansen solubility parameters) .
  • Reactivity Studies: Perform controlled experiments under varying conditions (e.g., light, oxygen) to identify degradation pathways .

Q. What are the key knowledge gaps in understanding its ecological impact?

Answer:

  • Biodegradation Assays: Use OECD 301F (ready biodegradability) protocols to assess environmental persistence .
  • Aquatic Toxicity: Conduct Daphnia magna acute toxicity tests (EC50) to fill data gaps highlighted in safety sheets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。